![molecular formula C10H10N2O3S B7912020 Ethyl 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7912020.png)
Ethyl 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, including receptors and enzymes, leading to its diverse biological effects .
Comparison with Similar Compounds
Ethyl 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: While they share the pyrimidine core, the presence of the thieno ring in this compound imparts unique properties, such as enhanced stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its diverse range of applications and potential for further functionalization .
Properties
IUPAC Name |
ethyl 6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-3-15-10(14)6-5(2)16-9-7(6)8(13)11-4-12-9/h4H,3H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGPUPAJSBSZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=O)NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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